2,5-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O3S/c20-13-3-1-2-12(10-13)19-25-24-17-6-7-18(26-27(17)19)30-9-8-23-31(28,29)16-11-14(21)4-5-15(16)22/h1-7,10-11,23H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVOXHIOBBETKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 438.5 g/mol. It features multiple fluorine atoms and a sulfonamide group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H13F3N4O2S |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 2,5-difluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
| CAS Number | 946206-75-3 |
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group may inhibit the activity of certain enzymes involved in metabolic pathways. The presence of the triazole ring enhances its potential as an antifungal and anticancer agent by targeting DNA synthesis and cell proliferation pathways.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related triazole compounds can inhibit the growth of breast, colon, and lung cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival and proliferation .
Case Study:
In a study evaluating the antiproliferative activity of synthesized triazoles against cancer cell lines, it was found that compounds similar to 2,5-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exhibited IC50 values in the low micromolar range against various tumor types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have demonstrated efficacy against a range of bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Table: Antimicrobial Activity Against Various Pathogens
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Weak |
| Candida albicans | 4 | Strong |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazole ring or the sulfonamide group can significantly influence biological activity. For example, substituting different functional groups on the aromatic rings can enhance potency or selectivity towards specific biological targets .
Scientific Research Applications
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities:
-
Antimicrobial Activity :
- Compounds containing triazole rings have been shown to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa .
- The sulfonamide group enhances the antimicrobial efficacy by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.
- Anti-inflammatory Effects :
-
Anticancer Potential :
- The triazole moiety is often associated with anticancer activity, as it can interfere with cell proliferation and induce apoptosis in cancer cells .
- Research into similar compounds has indicated potential effects on various cancer cell lines, suggesting avenues for further investigation into this compound's efficacy against tumors.
Case Studies
Several studies have explored the applications of similar compounds:
- A study on 1H-1,2,4-triazol-3-yl benzenesulfonamides highlighted their potential as antimalarial agents. The derivatives exhibited promising activity against Plasmodium falciparum, the causative agent of malaria .
- Another investigation focused on triazolo[4,3-b]pyridazines , which showed significant antibacterial and antifungal properties in vitro. These findings suggest that the target compound may also exhibit similar or enhanced activities due to its unique structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogous molecules:
Fluorinated Sulfonamide Derivatives
Fluorinated sulfonamides are widely studied for their enhanced metabolic stability and target binding affinity. For example:
- Celecoxib : A cyclooxygenase-2 (COX-2) inhibitor with a sulfonamide group and trifluoromethyl substituent. Unlike the target compound, celecoxib lacks a triazolo-pyridazine system but shares sulfonamide-mediated enzyme inhibition.
- Dorzolamide: A carbonic anhydrase inhibitor with a thienothiopyran sulfonamide core. Fluorine substitution in the target compound may improve membrane permeability compared to non-fluorinated analogs.
Triazolo-Pyridazine Derivatives
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is associated with kinase inhibition and anticancer activity. For instance:
- Alpelisib (PI3K inhibitor) : Contains a pyridazine moiety but lacks sulfonamide and fluorine groups. The target compound’s fluorine atoms may enhance binding to hydrophobic kinase pockets.
- Compounds from Marine Actinomycetes: Evidence highlights marine-derived triazolo analogs with antimicrobial properties, though these typically lack sulfonamide linkages.
Heterocyclic Amines with Carcinogenic Potential
discusses heterocyclic amines (HCAs) like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which share nitrogen-rich aromatic systems with the target compound. However, HCAs are mutagenic/carcinogenic, whereas the sulfonamide-triazolo-pyridazine hybrid is designed for therapeutic applications, emphasizing divergent bioactivity despite structural overlaps.
Table 1: Structural and Functional Comparison
| Compound Class | Example | Key Features | Bioactivity Context |
|---|---|---|---|
| Fluorinated Sulfonamides | Celecoxib | Sulfonamide + fluorinated aryl group | Anti-inflammatory |
| Triazolo-Pyridazines | Alpelisib analogs | Triazolo-pyridazine core | Kinase inhibition |
| Heterocyclic Amines (HCAs) | IQ | Nitrogen-rich fused rings | Carcinogenic/Mutagenic |
| Target Compound | — | Sulfonamide + triazolo-pyridazine + multiple fluorines | Hypothesized therapeutic |
Key Research Findings
Fluorine Impact: Fluorine atoms in the target compound likely enhance pharmacokinetic properties (e.g., metabolic stability) compared to non-fluorinated triazolo-pyridazines.
Dual Functional Groups : The combination of sulfonamide and triazolo-pyridazine may enable dual-targeting mechanisms, a strategy less common in HCAs or marine-derived analogs.
Limitations of Available Evidence
However, general trends in bioactive molecule design—such as fluorination for stability, heterocyclic cores for target engagement, and sulfonamide groups for enzyme inhibition—support inferred comparisons. Further experimental data on binding affinities, toxicity profiles, and metabolic pathways are needed to validate these hypotheses.
Q & A
Basic: What are the key synthetic steps for preparing this compound?
Answer:
The synthesis involves three primary stages:
Triazolo[4,3-b]pyridazine Core Formation : Cyclization of precursors (e.g., hydrazine derivatives and pyridazine intermediates) under reflux conditions in solvents like ethanol or dichloromethane .
Sulfonamide Coupling : Reacting the triazolo-pyridazine intermediate with a 2,5-difluorobenzenesulfonyl chloride derivative in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Ether Linkage Installation : Connecting the triazolo-pyridazine core to the ethyloxy chain via nucleophilic substitution, often using potassium carbonate as a base in dimethylformamide (DMF) .
Key Validation : Monitor reaction progress via TLC and confirm final structure using NMR and HRMS .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Temperature Control : Maintain precise reflux temperatures (e.g., 80–100°C for cyclization steps) to avoid side products like over-oxidized sulfonamides .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for substitution reactions to enhance nucleophilicity .
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to accelerate ether bond formation .
- Workup Protocols : Employ column chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions (>95% by HPLC) .
Basic: What spectroscopic methods are critical for structural characterization?
Answer:
- NMR Spectroscopy : NMR confirms fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines) .
- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H] at m/z 512.0825) with <2 ppm error .
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm) and triazole C=N vibrations (~1600 cm) .
Advanced: How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
Answer:
- Fluorine Substitution : The 3-fluorophenyl group on the triazole ring enhances binding to hydrophobic pockets in enzyme targets (e.g., kinase inhibition) .
- Ethyloxy Spacer : Lengthening the ethyl chain improves solubility but may reduce cell permeability; balance with logP optimization (<5) .
- Sulfonamide Group : Replace with sulfone or carbamate to modulate electron-withdrawing effects and target selectivity .
Validation : Test analogs in cell-based assays (e.g., antiproliferative activity in HELA or MCF-7 lines) and correlate with computational docking scores .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Variability : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize discrepancies in IC values .
- Target Selectivity Profiling : Use kinase inhibition panels to distinguish off-target effects (e.g., EGFR vs. VEGFR2 inhibition) .
- Metabolic Stability : Compare hepatic microsomal degradation rates across species (e.g., human vs. murine) to explain in vitro/in vivo efficacy gaps .
Basic: What are the compound’s stability considerations under laboratory conditions?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the triazole ring .
- Hydrolytic Stability : Avoid aqueous buffers at pH >8, which cleave the sulfonamide bond; use lyophilization for long-term storage .
- Thermal Decomposition : DSC analysis shows decomposition onset at 220°C, requiring inert atmospheres (N) during high-temperature reactions .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with ATP-binding pockets) using AMBER or GROMACS to identify key residues (e.g., Lys216 in kinases) .
- QSAR Modeling : Train models with descriptors like polar surface area (PSA) and H-bond donors to optimize bioavailability .
- Docking Validation : Cross-validate AutoDock Vina results with crystallographic data (PDB: 3POZ) to refine pose predictions .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE Requirements : Use nitrile gloves, chemical-resistant suits, and NIOSH-approved respirators for powder handling .
- Ventilation : Perform reactions in fume hoods with HEPA filters to capture airborne particulates .
- Spill Management : Neutralize spills with activated carbon and dispose via hazardous waste protocols (EPA Category D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
